molecular formula C8H9BrO2 B6363501 3-Bromo-5-ethoxyphenol CAS No. 1026796-70-2

3-Bromo-5-ethoxyphenol

Cat. No.: B6363501
CAS No.: 1026796-70-2
M. Wt: 217.06 g/mol
InChI Key: YUZHOUVYLSTTRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxyphenol typically involves the bromination of 5-ethoxyphenol. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position. A common method involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-ethoxyphenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and phenolic group play crucial roles in its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-ethoxyphenol
  • 4-Ethoxyphenol
  • 3-Ethoxyphenol
  • 4-Allyl-2-ethoxyphenol
  • 3,5-Dichloro-4-ethoxyphenol
  • 3-Chloro-4-ethoxyphenol

Uniqueness

3-Bromo-5-ethoxyphenol is unique due to the specific positioning of the bromine and ethoxy groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

3-Bromo-5-ethoxyphenol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential neuroprotective properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ethoxy group attached to a phenolic ring. This unique structure contributes to its reactivity and interaction with biological targets. The bromine atom enhances its electrophilic character, making it a potential candidate for various biochemical applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against a range of microorganisms, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values observed indicate significant antimicrobial efficacy.

Microorganism MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus1664
Escherichia coli32128
Candida albicans64>512

The compound's effectiveness against Staphylococcus aureus is particularly noteworthy, suggesting its potential use in treating infections caused by this pathogen .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. The antioxidant capacity was evaluated using various assays, including the DPPH radical scavenging assay.

Assay IC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These results indicate that the compound effectively neutralizes free radicals, potentially reducing cellular damage and inflammation.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, particularly through the inhibition of kynurenine 3-monooxygenase (KMO), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibition of KMO can lead to reduced neurotoxicity associated with beta-amyloid production.

In vitro studies have shown that compounds derived from this compound exhibit neuroprotective effects by promoting neuronal survival and reducing apoptosis in neuronal cell lines exposed to toxic agents .

The mechanism of action for this compound involves interactions with specific enzymes and receptors within biological systems. The compound's bromine atom plays a critical role in enhancing its reactivity, leading to various biochemical effects. Its ability to modulate enzyme activity suggests potential therapeutic applications in both antimicrobial and neuroprotective contexts.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating promising results that warrant further investigation for clinical applications.
  • Neuroprotection in Alzheimer's Models : Research involving animal models of Alzheimer's disease indicated that treatment with derivatives of this compound led to improved cognitive function and reduced amyloid plaque deposition.

Properties

IUPAC Name

3-bromo-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZHOUVYLSTTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680257
Record name 3-Bromo-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-70-2
Record name 3-Bromo-5-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A similar procedure as described in Example 43, step 2 was used, starting from 5-bromo-benzene-1,3-diol (9.2 g, 48.67 mmol), iodoethane (8.13 g, 51.1 mmol), and lithium hydride (720 mg, 97.34 mmol) to afford 3-bromo-5-ethoxy-phenol (3.38 g, 32%) as a light yellow oil: ES(+)-HRMS m/e calcd for C8H9BrO2 (M+Na)+ 217. found 217.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
8.13 g
Type
reactant
Reaction Step Two
Quantity
720 mg
Type
reactant
Reaction Step Three

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